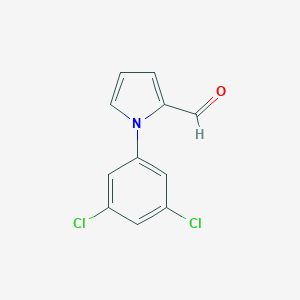

1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-4-9(13)6-11(5-8)14-3-1-2-10(14)7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBDQGBCNPLAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380331 | |

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-79-5 | |

| Record name | 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the pyrrole ring via a Paal-Knorr synthesis, followed by the introduction of a carbaldehyde group at the 2-position of the pyrrole ring using the Vilsmeier-Haack reaction. This document details the experimental protocols for each step, presents all available quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the construction of the N-substituted pyrrole ring, 1-(3,5-dichlorophenyl)-1H-pyrrole, through a Paal-Knorr condensation reaction. This is followed by the formylation of the pyrrole at the C2 position via an electrophilic substitution reaction known as the Vilsmeier-Haack reaction.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole

The synthesis of the pyrrole precursor is accomplished via the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as 2,5-dimethoxytetrahydrofuran) with a primary amine.

Reaction:

2,5-Dimethoxytetrahydrofuran reacts with 3,5-dichloroaniline in the presence of an acid catalyst to form 1-(3,5-dichlorophenyl)-1H-pyrrole.

Detailed Methodology:

A mixture of 3,5-dichloroaniline (1.62 g, 10 mmol) and 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to afford 1-(3,5-dichlorophenyl)-1H-pyrrole.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 10 | 1.62 |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 10 | 1.32 |

| 1-(3,5-dichlorophenyl)-1H-pyrrole | C₁₀H₇Cl₂N | 212.08 | - | - |

Table 1: Reagents for the synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole.

Step 2: Synthesis of this compound

The final product is synthesized through the Vilsmeier-Haack formylation of the previously prepared N-substituted pyrrole. This reaction introduces a formyl group (-CHO) onto the electron-rich pyrrole ring.

Reaction:

1-(3,5-dichlorophenyl)-1H-pyrrole is treated with the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield this compound.

Detailed Methodology:

To a stirred solution of N,N-dimethylformamide (DMF, 10 mL), cooled in an ice bath, phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to form the Vilsmeier reagent. A solution of 1-(3,5-dichlorophenyl)-1H-pyrrole (2.12 g, 10 mmol) in DMF (10 mL) is then added dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 2 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass |

| 1-(3,5-dichlorophenyl)-1H-pyrrole | C₁₀H₇Cl₂N | 212.08 | 10 | 2.12 g |

| Phosphorus oxychloride | POCl₃ | 153.33 | 12 | 1.1 mL |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 20 mL |

| This compound | C₁₁H₇Cl₂NO | 240.09 | - | - |

Table 2: Reagents for the synthesis of this compound.

Quantitative Data

| Step | Reaction | Expected Yield (%) |

| 1 | Paal-Knorr Synthesis | 70-90 |

| 2 | Vilsmeier-Haack Reaction | 60-80 |

Table 3: Expected reaction yields.

| Analysis | Expected Data |

| ¹H NMR | δ (ppm): 9.5-9.7 (s, 1H, CHO), 7.0-7.5 (m, 4H, Ar-H and pyrrole-H), 6.3-6.5 (m, 1H, pyrrole-H) |

| ¹³C NMR | δ (ppm): 180-185 (CHO), 120-140 (Ar-C and pyrrole-C) |

| Mass Spec (EI) | m/z: 239/241/243 (M⁺, isotopic pattern for 2 Cl) |

Table 4: Anticipated analytical data for this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult specific literature for analogous reactions to further refine and optimize the described protocols for their specific laboratory conditions and scale.

Physical and chemical properties of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, spectral characteristics, and potential biological activities, presenting data in a structured format for ease of reference and comparison.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 175136-79-5[1][2][3] |

| Molecular Formula | C₁₁H₇Cl₂NO |

| Molecular Weight | 240.09 g/mol [3] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O |

| Physical State | Predicted to be a solid at room temperature. |

Physical and Chemical Properties

| Property | Predicted/Estimated Value | Notes |

| Melting Point | 43 - 47 °C | This is the experimental melting point for the parent compound, 1H-Pyrrole-2-carboxaldehyde[4]. The melting point of the target compound is expected to be higher due to the increased molecular weight and intermolecular forces from the dichlorophenyl group. |

| Boiling Point | 384.3 ± 37.0 °C | Predicted value. |

| Density | 1.33 ± 0.1 g/cm³ | Predicted value. |

| Solubility | Low in water; Soluble in common organic solvents. | Based on the non-polar aromatic and halogenated phenyl groups, solubility in water is expected to be low. It is likely soluble in solvents like dichloromethane, chloroform, and ethyl acetate. |

| pKa | -10.26 ± 0.70 | Predicted value, indicating it is not a basic compound. |

Synthesis

The most probable synthetic route for this compound is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as N-substituted pyrroles.

Reaction Principle

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then reacts with the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde.

References

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS Number: 175136-79-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 175136-79-5). This compound belongs to the pyrrole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. This document summarizes key physicochemical data, outlines a probable synthetic route, and explores the potential anticancer applications of this and structurally related compounds, with a focus on their putative mechanisms of action involving key cellular signaling pathways.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a pyrrole ring substituted with a carbaldehyde group at the 2-position and a 3,5-dichlorophenyl group at the 1-position.

| Property | Value | Reference |

| CAS Number | 175136-79-5 | [2] |

| Molecular Formula | C₁₁H₇Cl₂NO | [2] |

| Molecular Weight | 240.09 g/mol | [2] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 384.3 ± 37.0 °C | |

| Predicted Density | 1.44 ± 0.1 g/cm³ | |

| InChI Key | GNBDQGBCNPLAQK-UHFFFAOYSA-N | |

| SMILES | O=Cc1ccccn1c2cc(Cl)cc(Cl)c2 |

Synthesis

A plausible synthetic pathway for this compound would involve the initial synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole, followed by its formylation.

General Experimental Protocol for Vilsmeier-Haack Formylation of a Pyrrole Derivative

Materials:

-

Substituted Pyrrole (e.g., 1-(3,5-dichlorophenyl)-1H-pyrrole)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Sodium acetate or other base for workup

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise while maintaining the temperature below 10 °C. Stir the mixture for a short period to allow for the formation of the Vilsmeier reagent, chloroiminium salt.

-

Formylation Reaction: Dissolve the substituted pyrrole in a dry, aprotic solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by pouring it into a cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound was found in the searched literature, the broader class of pyrrole derivatives, particularly those with aryl substitutions, has demonstrated significant potential as anticancer agents.[5][6]

Anticancer Potential of Related Pyrrole Derivatives

Numerous studies have highlighted the cytotoxic effects of pyrrole-containing compounds against various cancer cell lines.[6] The pyrrole scaffold is a key component of several approved kinase inhibitor drugs, such as Sunitinib.[5] Research on related structures, such as 1,3-bis(3,5-dichlorophenyl) urea, has shown inhibition of proliferation and activation of apoptosis in melanoma and lung cancer cell lines.[7][8][9] These studies suggest that the dichlorophenyl moiety, in combination with a heterocyclic core, can confer potent anticancer activity.

Putative Mechanisms of Action

The anticancer effects of pyrrole derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[5]

3.2.1. Kinase Inhibition:

Many pyrrole-based compounds function as ATP-competitive inhibitors of protein kinases.[5] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. Key kinase families that are often targeted include:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

-

Non-Receptor Tyrosine Kinases: Such as the Src family kinases.

-

Serine/Threonine Kinases: Including those in the MAPK/ERK and PI3K/Akt/mTOR pathways, which regulate cell proliferation, survival, and apoptosis.[10][11]

3.2.2. Induction of Apoptosis:

By inhibiting pro-survival signaling pathways, compounds like this compound may induce apoptosis (programmed cell death) in cancer cells.[12][13][14] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways. Key proteins involved in these pathways that could be affected include the Bcl-2 family of proteins and caspases.[12]

Future Directions

The structural features of this compound suggest that it is a promising candidate for further investigation as an anticancer agent. Future research should focus on:

-

Development of a robust and scalable synthesis protocol.

-

Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and to calculate IC₅₀ values.

-

Kinase inhibition assays to identify specific protein kinase targets.

-

Cell-based assays to elucidate its effects on cell cycle progression, apoptosis, and key signaling pathways (e.g., through Western blotting for key signaling proteins).

-

In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and toxicity.

Conclusion

This compound is a halogenated pyrrole derivative with potential for development as a therapeutic agent, particularly in oncology. While specific biological data for this compound is currently lacking, the known activities of structurally related compounds provide a strong rationale for its further investigation. The insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

References

- 1. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pathways regulating apoptosis during patterning and development - PMC [pmc.ncbi.nlm.nih.gov]

1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde molecular structure and weight.

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic heterocyclic compound. Its structure is characterized by a pyrrole ring substituted at the nitrogen atom with a 3,5-dichlorophenyl group and a carbaldehyde (formyl) group at the 2-position of the pyrrole ring.

Below is a visualization of the molecular structure generated using the DOT language.

Quantitative Molecular Data

The key molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 175136-79-5 |

| Molecular Formula | C₁₁H₇Cl₂NO |

| Molecular Weight | 240.09 g/mol |

| Predicted Boiling Point | 384.3 ± 37.0 °C |

| Predicted Density | 1.33 ± 0.1 g/cm³ |

Representative Synthesis Protocol

Vilsmeier-Haack Formylation of 1-(3,5-dichlorophenyl)-1H-pyrrole

This protocol outlines the formylation of the corresponding N-substituted pyrrole. The synthesis of the precursor, 1-(3,5-dichlorophenyl)-1H-pyrrole, would typically be achieved through a Paal-Knorr pyrrole synthesis from 2,5-dimethoxytetrahydrofuran and 3,5-dichloroaniline.

Materials:

-

1-(3,5-dichlorophenyl)-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (1.2 equivalents) is dissolved in anhydrous dichloromethane.

-

The flask is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is observed.

-

After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.

-

A solution of 1-(3,5-dichlorophenyl)-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction mixture is then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

The mixture is stirred vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.

-

The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Potential Applications and Biological Activity

The pyrrole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. Pyrrole-2-carbaldehyde derivatives, in particular, serve as versatile intermediates for the synthesis of more complex molecules.

While specific biological studies on this compound are limited, related dichlorophenyl-pyrrole structures have been investigated for various therapeutic applications. The substitution pattern on the phenyl ring, as well as the functional groups on the pyrrole moiety, can significantly influence the biological activity. Generally, compounds containing the pyrrole nucleus have shown potential as:

-

Anticancer agents: Various substituted pyrroles have demonstrated cytotoxic activity against a range of cancer cell lines.

-

Antibacterial and antifungal agents: The pyrrole scaffold is a key component of several antimicrobial compounds.

-

Anti-inflammatory agents: Certain pyrrole derivatives have been shown to inhibit inflammatory pathways.

The presence of the dichloro-substituted phenyl ring in this compound suggests that it could be a candidate for screening in these and other therapeutic areas. The carbaldehyde group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Researchers in drug discovery may find this compound to be a valuable building block for developing novel therapeutic agents.

Literature review of substituted pyrrole-2-carbaldehydes.

An In-Depth Technical Guide on Substituted Pyrrole-2-carbaldehydes

Introduction

Pyrrole-2-carbaldehyde, also known as 2-formylpyrrole, and its substituted derivatives represent a significant class of heterocyclic compounds. The core structure, featuring a five-membered aromatic pyrrole ring with an aldehyde group at the C2 position, serves as a versatile building block in organic synthesis.[1] These compounds are not only prevalent in numerous natural products isolated from fungi, plants, and microorganisms but are also key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2][3]

The biological importance of this scaffold is highlighted by its presence in molecules like pyrraline, a biomarker for diabetes formed through Maillard reactions between glucose and amino acids.[2][4] The inherent reactivity of the aldehyde group, coupled with the electronic properties of the pyrrole ring, allows for extensive chemical modifications, leading to a diverse range of derivatives with significant biological activities.[1] These activities include anti-inflammatory, anticancer, antibacterial, and antifungal properties, making substituted pyrrole-2-carbaldehydes a focal point for researchers in medicinal chemistry and drug development.[1][5][6] This guide provides a comprehensive review of the synthesis, properties, and applications of these valuable compounds.

Synthesis of Substituted Pyrrole-2-carbaldehydes

The preparation of substituted pyrrole-2-carbaldehydes can be achieved through various synthetic routes, ranging from classical named reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and direct method for the formylation of pyrroles.[7][8] The reaction involves the treatment of a substituted pyrrole with the Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic substitution reaction generally occurs at the electron-rich C2 (α) position of the pyrrole ring.[9]

However, the regioselectivity can be influenced by substituents on the pyrrole nitrogen. Bulky N-substituents can sterically hinder the C2 position, favoring formylation at the C3 (β) position.[10][11] The ratio of α- to β-formylated products is primarily controlled by these steric factors, with electronic effects of the substituents playing a smaller, inductive role.[11][12]

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring itself.[8][13] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[14] To produce pyrrole-2-carbaldehydes, a suitably protected or precursor aldehyde functionality must be present on the 1,4-dicarbonyl starting material. This strategy has been employed in the total synthesis of several natural products containing the 2-formylpyrrole moiety.[13]

Oxidative Annulation and C-H Oxidation

A more recent, de novo approach to synthesizing polysubstituted pyrrole-2-carbaldehydes involves a copper- and iodine-mediated oxidative annulation.[15][16] This method efficiently combines aryl methyl ketones, arylamines, and acetoacetate esters to construct the pyrrole ring and install the aldehyde group in a single process.[16] Mechanistic studies suggest the aldehyde oxygen atom originates from molecular oxygen, making this a greener alternative that avoids stoichiometric hazardous oxidants.[15][16]

Other Synthetic Methods

Other notable methods include:

-

Alkylation of Pyrrole-2-carbaldehyde: Direct alkylation at the C4 position of the pyrrole-2-carbaldehyde scaffold can be achieved using an alkylating agent in the presence of a suitable catalyst.[17]

-

Enzymatic Synthesis: Biocatalytic approaches, such as the coupling of a UbiD-type decarboxylase with a carboxylic acid reductase (CAR), have been developed for the enzymatic CO₂ fixation onto pyrrole to produce pyrrole-2-carbaldehyde.[18]

-

From Enones: A two-step synthesis from enones involves cyclocondensation with aminoacetonitrile to form a dihydropyrrole-2-carbonitrile intermediate, which is then converted to a 2,4-disubstituted pyrrole via microwave-induced dehydrocyanation.[19]

Data Presentation

Table 1: Selected Synthetic Methods for Substituted Pyrrole-2-carbaldehydes

| Method | Substrates | Reagents/Conditions | Product Type | Yield (%) | Reference |

| Vilsmeier-Haack | N-substituted Pyrroles | POCl₃, DMF | N-substituted Pyrrole-2/3-carbaldehydes | Varies | [10] |

| Vilsmeier-Haack | Pyrrole | POCl₃, DMF, Microwave | 2-Formylpyrrole | Good | [7] |

| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines | Acid or Lewis acid catalyst | N-substituted Pyrroles (precursors) | 68-97 | [14] |

| Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | CuCl₂, I₂, O₂, DMSO, 100 °C | Polysubstituted Pyrrole-2-carbaldehydes | Up to 74 | [15][16] |

| Alkylation | Pyrrole-2-carbaldehyde, Alkylating agent | Catalyst | 4-Alkyl-pyrrole-2-carbaldehyde | N/A | [17] |

| One-pot MCR | Aldehydes, Amines, Succinaldehyde | L-proline, then IBX | 1,2-Disubstituted Pyrrole-3-carbaldehydes | 64-75 | [20] |

Table 2: Biological Activities of Substituted Pyrrole-2-carbaldehyde Derivatives

| Derivative Class | Substitution Pattern | Biological Activity | Quantitative Data | Reference |

| Pyrrolo[1,2-a]quinoxalines | Phenylamino group at C4 | Human Protein Kinase CK2 Inhibitor | IC₅₀ = 49 nM | [21] |

| Pyrrole-2-carboxamides | Phenyl/pyridyl groups on ring, bulky amide substituents | Anti-tuberculosis (MmpL3 Inhibitors) | MIC < 0.016 µg/mL | [22] |

| Schiff Bases | (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide | Antibacterial, Antifungal, Anthelmintic | N/A | [6][23] |

| Natural Product (from Mycoleptodonoides aitchisonii) | N-unsubstituted | NQO1 Inducing Activity | Strong activity at 100 µg/mL | [2] |

| Pyrrolomorpholine Spiroketals | Spiroketal derived from amino sugars | Antioxidant | N/A | [13][24] |

Experimental Protocols

Protocol 1: General Vilsmeier-Haack Formylation of N-Phenylpyrrole

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 1 mL).

-

Reaction Setup: Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃, 2.1 mmol) dropwise to the stirred DMF solution while maintaining the temperature below 10 °C.

-

Addition of Pyrrole: After the addition of POCl₃ is complete, add a solution of N-phenylpyrrole (2 mmol) in anhydrous DCE (1 mL) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat at reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a 50% aqueous KOH solution (3 mL).

-

Extraction: Vigorously shake the mixture for 1 minute. Separate the organic layer. Extract the aqueous layer with DCE (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-phenylpyrrole-2-carbaldehyde and its C-3 isomer.[10]

Protocol 2: Copper-Catalyzed Oxidative Annulation Synthesis

-

Reaction Setup: In a reaction tube, combine the aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), acetoacetate ester (1.0 mmol), CuCl₂ (0.5 mmol), and iodine (1.6 mmol).

-

Solvent and Atmosphere: Add dimethyl sulfoxide (DMSO, 4 mL) to the tube. Place a balloon filled with oxygen (O₂) on top of the reaction tube.

-

Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired polysubstituted pyrrole-2-carbaldehyde.[16]

Protocol 3: Synthesis of Schiff Base Derivatives

-

Reactant Mixture: In a round-bottom flask, dissolve 1H-pyrrole-2-carbohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the completion of the reaction by TLC.

-

Isolation: After cooling, the solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivative.[6]

Mandatory Visualizations

Diagrams of Pathways and Workflows

Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrrole ring.

Caption: Overview of major synthetic routes to pyrrole-2-carbaldehydes.

Caption: Workflow for synthesis and biological evaluation of derivatives.

Conclusion

Substituted pyrrole-2-carbaldehydes are a cornerstone of heterocyclic chemistry, offering a gateway to a vast chemical space with significant biological and material science applications. The versatility of synthetic methods, from the classic Vilsmeier-Haack reaction to modern catalytic annulations, allows for the creation of a wide diversity of structures. Their role as precursors to potent therapeutic agents, including kinase inhibitors and antimicrobial compounds, underscores their importance in drug discovery. Future research will likely focus on developing more sustainable and atom-economical synthetic routes, exploring novel biological targets, and expanding their application in fields like organic electronics and sensor technology, further cementing the legacy of this remarkable scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. discofinechem.com [discofinechem.com]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. rjptonline.org [rjptonline.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. scribd.com [scribd.com]

- 13. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Pyrrole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of pyrrole aldehydes, crucial heterocyclic compounds in the fields of medicinal chemistry, materials science, and flavor chemistry. This document details their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for their characterization.

Spectroscopic Data of Pyrrole Aldehydes

The structural elucidation of pyrrole aldehydes relies heavily on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data for pyrrole-2-carboxaldehyde, pyrrole-3-carboxaldehyde, and 1-methylpyrrole-2-carboxaldehyde.

Table 1: ¹H NMR Spectroscopic Data of Pyrrole Aldehydes

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Pyrrole-2-carboxaldehyde | CDCl₃ | 9.50 (s, 1H, CHO), 7.19 (m, 1H, H5), 7.01 (m, 1H, H3), 6.34 (m, 1H, H4), ~9.8 (br s, 1H, NH)[1] |

| Acetone-d₆ | 9.57 (s, 1H, CHO), 7.24 (m, 1H, H5), 7.03 (m, 1H, H3), 6.31 (m, 1H, H4), ~11.4 (br s, 1H, NH)[1] | |

| Pyrrole-3-carboxaldehyde | CDCl₃ | 9.81 (s, 1H, CHO), 8.35 (br s, 1H, NH), 7.42 (m, 1H, H2), 6.89 (m, 1H, H5), 6.31 (t, 1H, H4) |

| 1-Methylpyrrole-2-carboxaldehyde | CDCl₃ | 9.47 (s, 1H, CHO), 6.95 (dd, 1H, H5), 6.83 (dd, 1H, H3), 6.13 (t, 1H, H4), 3.88 (s, 3H, N-CH₃)[2] |

Table 2: ¹³C NMR Spectroscopic Data of Pyrrole Aldehydes

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Pyrrole-2-carboxaldehyde | CDCl₃ | 179.3 (CHO), 132.3 (C2), 125.7 (C5), 122.2 (C3), 111.0 (C4)[3] |

| Pyrrole-3-carboxaldehyde | CDCl₃ | 185.2 (CHO), 132.8 (C2), 127.9 (C5), 125.1 (C3), 110.2 (C4) |

| 1-Methylpyrrole-2-carboxaldehyde | CDCl₃ | 178.9 (CHO), 132.5 (C2), 131.9 (C5), 120.3 (C3), 109.8 (C4), 34.2 (N-CH₃) |

Table 3: IR Spectroscopic Data of Pyrrole Aldehydes

| Compound | Technique | Key Absorptions (cm⁻¹) |

| Pyrrole-2-carboxaldehyde | KBr Pellet | ~3280 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1540, 1420 (C=C stretch, ring) |

| Pyrrole-3-carboxaldehyde | KBr Pellet | ~3250 (N-H stretch), ~1660 (C=O stretch, aldehyde), ~1550, 1410 (C=C stretch, ring)[1] |

| 1-Methylpyrrole-2-carboxaldehyde | Liquid Film | ~2930 (C-H stretch, methyl), ~1665 (C=O stretch, aldehyde), ~1530, 1470 (C=C stretch, ring) |

Table 4: Mass Spectrometry Data of Pyrrole Aldehydes

| Compound | Ionization Method | m/z (Relative Intensity %) |

| Pyrrole-2-carboxaldehyde | EI | 95 (M+, 100), 94 (90), 67 (45), 39 (30) |

| Pyrrole-3-carboxaldehyde | EI | 95 (M+, 100), 94 (85), 67 (50), 39 (35) |

| 1-Methylpyrrole-2-carboxaldehyde | EI | 109 (M+, 100), 108 (95), 80 (55), 53 (40)[4][5] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of pyrrole aldehydes is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the pyrrole aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift, particularly of the N-H proton.[6]

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.[6]

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

For solid pyrrole aldehydes, the KBr pellet or ATR-FTIR method is commonly used.

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid pyrrole aldehyde with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8]

-

Place a portion of the mixture into a pellet die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[8]

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively volatile and thermally stable pyrrole aldehydes.

-

Sample Introduction: Samples can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrument Parameters (EI):

-

Ionization Energy: Typically 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Formation Pathways of Pyrrole Aldehydes

Pyrrole aldehydes can be formed through various chemical reactions, most notably the Maillard reaction, and also through enzymatic pathways.

Maillard Reaction Pathway

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, often during the heating of food. This process can lead to the formation of a variety of heterocyclic compounds, including pyrrole aldehydes, which contribute to the flavor and aroma of cooked foods.[11][12]

Caption: Simplified pathway of pyrrole aldehyde formation via the Maillard reaction.

Enzymatic Synthesis of Pyrrole-2-carboxaldehyde

Recent advancements have demonstrated the enzymatic synthesis of pyrrole-2-carboxaldehyde from pyrrole and CO₂.[13] This biocatalytic approach involves a two-enzyme cascade.

Caption: Enzymatic cascade for the synthesis of pyrrole-2-carboxaldehyde from pyrrole.

References

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 2. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 5. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. utm.mx [utm.mx]

- 11. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation | MDPI [mdpi.com]

In-Depth Technical Guide: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, a plausible synthetic route, and an exploration of its potential biological activities based on related structures.

Commercial Availability

This compound is available from various chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors to facilitate procurement for research purposes.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| J & K SCIENTIFIC LTD. | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | Information not readily available |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | Information not readily available |

| Alfa Aesar | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | Information not readily available |

| Thermo Fisher Scientific | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | Information not readily available |

| ChemUniverse | 175136-79-5 | C₁₁H₇Cl₂NO | 240.09 | 96%[1] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol: Vilsmeier-Haack Reaction

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4]

Experimental Protocol

Materials:

-

1-(3,5-dichlorophenyl)-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate trihydrate

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 1-(3,5-dichlorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion of the reaction, cool the mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of sodium acetate trihydrate (5 equivalents).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM. Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, the structural motifs present in this molecule suggest potential for anticancer activity.

Inference from Related Compounds:

-

Dichlorophenyl Moiety: Compounds containing a dichlorophenyl group have been investigated for their cytotoxic effects. For instance, 1,3-bis(3,5-dichlorophenyl) urea has been shown to inhibit the survival and clonogenic potential of lung cancer and melanoma cells.

-

Pyrrole-2-carbaldehyde Core: Various derivatives of pyrrole-2-carboxaldehyde have demonstrated a range of physiological activities, including cytotoxic effects against cancer cell lines.

Hypothesized Mechanism of Action: Based on the activities of structurally related compounds, it is plausible that this compound could induce apoptosis in cancer cells. A potential signaling pathway could involve the activation of the intrinsic (mitochondrial) apoptosis pathway. This is a common mechanism for many anticancer agents.

The hypothetical pathway could be initiated by cellular stress induced by the compound, leading to the activation of pro-apoptotic proteins such as Bax and Bak. This would, in turn, increase the permeability of the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.

Disclaimer: The biological activity and signaling pathway described above are hypothetical and based on the analysis of structurally related compounds. Further experimental validation is required to confirm the actual biological effects of this compound. This information is intended for research and development purposes only.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound | 175136-79-5 [amp.chemicalbook.com]

- 3. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Due to its reactive nature and potential biological activity, a thorough understanding of its properties and safe handling procedures is crucial for researchers. This document outlines the known hazards, precautionary measures, and relevant experimental protocols.

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, the following table summarizes key identifiers and properties.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 175136-79-5 |

| Molecular Formula | C₁₁H₇Cl₂NO |

| Molecular Weight | 240.09 g/mol |

| Appearance | Solid (form may vary) |

Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, this chemical should be handled with care. The primary hazards are summarized below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Statements and Personal Protective Equipment (PPE)

A comprehensive list of precautionary statements is provided in the table below.

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330: Rinse mouth. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P362: Take off contaminated clothing and wash before reuse. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. | |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.

First Aid Measures

In the event of exposure, follow these first-aid procedures:

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including N-substituted pyrroles. The following is a general procedure that can be adapted for the synthesis of the title compound.

Materials:

-

1-(3,5-dichlorophenyl)-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.

-

Reaction with Pyrrole: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at 0 °C. Dissolve 1-(3,5-dichlorophenyl)-1H-pyrrole in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. Be cautious as this is an exothermic process and may release gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Biological Activity

The specific biological activity of this compound has not been extensively reported in the scientific literature. However, the pyrrole-2-carbaldehyde scaffold is a common feature in various biologically active molecules. Derivatives of pyrrole have demonstrated a wide range of pharmacological properties, including:

-

Antibacterial and Antifungal Activity: Many pyrrole derivatives are known to inhibit the growth of various microbial strains.

-

Anticancer Activity: Some substituted pyrroles have shown cytotoxic effects against different cancer cell lines.

-

Anti-inflammatory Activity: Certain pyrrole compounds have been investigated for their potential to modulate inflammatory pathways.

The presence of the dichlorophenyl group may influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. Further research is required to elucidate the specific biological effects and mechanism of action of this compound.

Caption: A logical workflow for the safe handling of chemical reagents.

Conclusion

This compound is a chemical compound that requires careful handling due to its potential hazards. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document and the corresponding Safety Data Sheet. While its specific biological profile is yet to be fully determined, its structural similarity to other bioactive pyrrole derivatives suggests it may be a valuable scaffold for further investigation in various therapeutic areas. The provided synthetic protocol offers a starting point for its preparation, enabling further studies into its chemical and biological properties.

Antifungal Properties of Dichlorophenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of dichlorophenyl derivatives, a class of compounds that has garnered significant interest in the development of new antifungal agents. This document details their mechanism of action, structure-activity relationships, and provides standardized experimental protocols for their synthesis and evaluation. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This has spurred the search for novel antifungal agents with improved efficacy and safety profiles. Dichlorophenyl derivatives have emerged as a promising scaffold in antifungal drug discovery, with several compounds demonstrating potent activity against a broad spectrum of pathogenic fungi. The dichlorophenyl moiety is a key structural feature in several established and investigational antifungal drugs, where it often contributes to the molecule's hydrophobic interactions with the target enzyme. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the antifungal properties of this important class of compounds.

Mechanism of Action: Targeting Ergosterol Biosynthesis

A primary mechanism by which many dichlorophenyl derivatives exert their antifungal effect is through the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

Many dichlorophenyl-containing antifungal agents, particularly those belonging to the azole class, specifically target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The dichlorophenyl group often plays a crucial role in the binding of these inhibitors to the active site of CYP51.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals containing the dichlorophenyl moiety.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of dichlorophenyl-azole derivatives on CYP51.

Some dichlorophenyl derivatives have also been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

Structure-Activity Relationship (SAR) Studies

The antifungal potency of dichlorophenyl derivatives is significantly influenced by the nature and position of substituents on both the dichlorophenyl ring and the rest of the molecule. Key SAR findings from various studies include:

-

Position of Chlorine Atoms: The 2,4-dichloro and 3,5-dichloro substitution patterns on the phenyl ring are frequently associated with high antifungal activity. These substitutions are thought to optimize hydrophobic and electronic interactions with the target enzyme's active site.

-

Hydrophobicity: A strong correlation between the hydrophobicity of the molecule and its antifungal activity has been observed for certain classes of dichlorophenyl derivatives.[1][2]

-

Heterocyclic Core: The nature of the heterocyclic ring attached to the dichlorophenyl moiety is critical. Azole rings (imidazole, triazole) are common in potent CYP51 inhibitors. Other heterocyclic systems, such as oxazolidinediones and pyrrolidinediones, have also shown promising antifungal activity.[1][2]

-

Side Chains: Modifications to the side chains attached to the core structure can modulate the antifungal spectrum and potency. For instance, in a series of novel azole derivatives, those with benzanilide-containing hydrophobic side chains exhibited significant activity against drug-resistant fungal strains.

Quantitative Antifungal Activity

The following table summarizes the in vitro antifungal activity of various dichlorophenyl derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC₅₀) in µg/mL.

| Compound Class | Specific Derivative | Fungal Species | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |

| Azole Derivatives | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone based | Candida albicans (5314) | 0.03 - 0.5 | - | |

| Candida parapsilosis | 0.03 - 0.5 | - | |||

| Candida glabrata | 0.03 - 0.5 | - | |||

| Candida krusei | 0.03 - 0.5 | - | |||

| Cryptococcus neoformans | 0.03 - 0.5 | - | |||

| A11 (benzanilide-containing) | Fluconazole-resistant C. albicans | 0.125 - 2 | - | ||

| Pyrrolidinediones | 1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione derivatives | Botrytis cinerea | - | Varies | [1][2] |

| Oxazolidinediones | 3-(3,5-dichlorophenyl)-2,4-oxazolidinedione derivatives | Botrytis cinerea | - | Varies | [1][2] |

| Triazolyl Propenones | 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (4a) | Gibberella zeae | - | >50% inhibition at 50 mg/L | [3] |

| Fusarium oxysporium | - | >50% inhibition at 50 mg/L | [3] | ||

| Cytospora mandshurica | - | >50% inhibition at 50 mg/L | [3] | ||

| Benzyl Esters | 3,5-Dichlorobenzyl Ester Derivative (Compound 5) | Botrytis cinerea | - | 6.60 | [4] |

| Rhizoctonia solani | - | 1.61 | [4] |

Note: The activity of pyrrolidinedione and oxazolidinedione derivatives was reported to be highly dependent on the substituent on the imido ring, with hydrophobicity being a key parameter.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel antifungal compounds. The following sections provide generalized yet comprehensive methodologies for the synthesis and antifungal susceptibility testing of dichlorophenyl derivatives, based on common practices reported in the literature.

General Synthesis Workflow

The synthesis of dichlorophenyl derivatives often involves a multi-step process. A generalized workflow for the synthesis of a dichlorophenyl-azole derivative is presented below.

Caption: A generalized workflow for the synthesis of dichlorophenyl derivatives.

Example Protocol: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

Reaction Setup: To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add 1H-1,2,4-triazole (1.1 eq) and a base like triethylamine (1.0 eq) or potassium carbonate.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

The mycelial growth inhibition assay is a common method to determine the in vitro antifungal activity of novel compounds against filamentous fungi.

Caption: Workflow for the mycelial growth inhibition assay.

Detailed Protocol:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

-

Compound Dilution: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. Pour the agar into sterile Petri dishes.

-

Fungal Culture: Grow the fungal strains on PDA plates for 5-7 days to obtain fresh, actively growing cultures.

-

Inoculation: Using a sterile cork borer, cut mycelial discs (typically 5 mm in diameter) from the periphery of the actively growing fungal colonies. Place one disc, mycelial side down, in the center of each PDA plate containing the test compound.

-

Controls: Include a positive control (a known antifungal agent) and a negative control (solvent without the test compound).

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for the mycelium in the control plate to almost cover the plate (typically 48-96 hours).

-

Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the formula:

-

% Inhibition = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

EC₅₀ Determination: Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

Conclusion

Dichlorophenyl derivatives represent a versatile and potent class of antifungal agents. Their primary mechanism of action often involves the disruption of the fungal-specific ergosterol biosynthesis pathway, making them selective for fungal cells. Structure-activity relationship studies have provided valuable insights for the rational design of new derivatives with improved potency and a broader spectrum of activity. The standardized protocols for synthesis and antifungal evaluation presented in this guide are intended to facilitate the discovery and development of the next generation of dichlorophenyl-based antifungal drugs. Continued research in this area is crucial for addressing the growing threat of fungal infections and overcoming the challenge of antifungal resistance.

References

- 1. CN111875595A - Preparation method of azole antifungal drug - Google Patents [patents.google.com]

- 2. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00461F [pubs.rsc.org]

- 3. 3.4.3. Mycelial Growth Inhibition Test [bio-protocol.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Vilsmeier-Haack Formylation of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including substituted pyrroles.[1][2][3] This reaction introduces a formyl group (-CHO) onto the pyrrole ring, a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.[5][6] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][7][8]

The regioselectivity of the Vilsmeier-Haack formylation on substituted pyrroles is influenced by both steric and electronic factors of the substituents on the pyrrole ring.[9][10] Generally, formylation occurs at the most electron-rich and sterically accessible position. For many 1-substituted pyrroles, the reaction preferentially occurs at the C2 position.[5]

These application notes provide a detailed protocol for the Vilsmeier-Haack formylation of substituted pyrroles, along with a summary of reaction conditions for various substrates.

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction can be conceptually divided into three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis of the resulting iminium salt to yield the aldehyde.

Caption: General workflow for the Vilsmeier-Haack formylation of substituted pyrroles.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrrole

This protocol provides a general method for the formylation of an electron-rich substituted pyrrole.

Materials:

-

Substituted Pyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (or other suitable solvent)

-

Sodium acetate or Sodium hydroxide solution

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool DMF (1.1 to 5 equivalents) in an ice bath to 0 °C.[11] To the cooled DMF, add phosphorus oxychloride (1.1 to 5 equivalents) dropwise with vigorous stirring.[11] The Vilsmeier reagent is formed in situ. Stir the mixture at 0 °C for 30-60 minutes.[11]

-

Addition of Substrate: Dissolve the substituted pyrrole (1 equivalent) in a minimal amount of a suitable solvent like 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[1]

-

Reaction: The reaction mixture is then typically stirred at a temperature ranging from ambient to 80 °C for 1 to 6 hours, depending on the reactivity of the substrate.[1][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker of crushed ice.[11] To hydrolyze the iminium intermediate, add a solution of sodium acetate or slowly add an aqueous solution of sodium hydroxide to neutralize the acid.[1][11] This step is exothermic and should be performed with caution. Stir the mixture vigorously for 1-2 hours.[1]

-

Extraction: Extract the reaction mixture with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).[1]

-

Washing and Drying: Combine the organic layers and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1][11] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][11]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or alumina to afford the pure formylated pyrrole.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted pyrroles.

| Substrate (1-substituent) | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product (Position of Formylation) | Yield (%) | Reference |

| N-Vinylpyrrole | POCl₃ (1.1), DMF (1.1) | 1,2-Dichloroethane | Ambient | 3 | 1-Vinylpyrrole-2-carbaldehyde | Not specified | [1] |

| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃ (5.0), DMF (5.0) | DMF | 80 | 3 | 2,4-Dimethoxy-6-(4-nitrophenoxy)benzaldehyde | Not specified | [1] |

| N-Ethylcarbazole | POCl₃, DMF | DMF | 0 to RT | Not specified | 3-Formyl-9-ethylcarbazole | Not specified | [11] |

| 3H-Indole derivative | POCl₃ (3.0), DMF (6.0) | DMF | 75 | 6 | 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde | Not specified | [12] |

| 1-Phenylpyrrole | Not specified | Not specified | Not specified | Not specified | 1-Phenylpyrrole-2-carbaldehyde & 1-Phenylpyrrole-3-carbaldehyde | 93 (9:1 ratio) | [9] |

*Note: These substrates are not pyrroles but demonstrate the versatility of the Vilsmeier-Haack reaction on other electron-rich aromatic systems.

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction follows a clear logical progression from reagent formation to the final product. The following diagram illustrates the key transformations and intermediates.

Caption: Key steps in the Vilsmeier-Haack formylation mechanism.

Conclusion

The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of formylated pyrroles. The reaction conditions are generally mild, and the procedure is straightforward, making it a valuable tool in organic synthesis for both academic research and industrial applications.[11] The regiochemical outcome of the reaction on substituted pyrroles is a key consideration and is dependent on the interplay of steric and electronic effects of the substituents.[9][10] Careful optimization of reaction parameters may be necessary to achieve high yields and selectivity for a specific substituted pyrrole.

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]